

A Comparative Analysis of Butyl Cyclohexyl Phthalate and Alternative Plasticizers

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Compound of Interest

Compound Name: *Butyl cyclohexyl phthalate*

Cat. No.: *B041341*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of **Butyl cyclohexyl phthalate** (BCHP) and its common alternatives, including Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), Di(2-ethylhexyl) terephthalate (DEHT), and Tris(2-ethylhexyl) trimellitate (TOTM). The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on material selection.

Executive Summary

Butyl cyclohexyl phthalate (BCHP) is a phthalate ester used as a plasticizer to increase the flexibility of polymers like polyvinyl chloride (PVC).^{[1][2]} However, concerns over the potential health effects of phthalates have led to the development and use of alternative plasticizers.^[3] This guide compares the performance, migration, and toxicological profiles of BCHP with prominent alternatives. A significant data gap exists in the scientific literature regarding direct comparative studies between BCHP and these alternatives. Therefore, this guide presents available data for each plasticizer to allow for an informed, albeit indirect, comparison.

Performance Characteristics

The primary function of a plasticizer is to enhance the flexibility and workability of a polymer. Key performance indicators include tensile strength and elongation at break. While direct comparative data including BCHP is unavailable, this section presents known performance data for the individual plasticizers in PVC formulations.

Table 1: Comparative Performance of BCHP and Alternative Plasticizers in PVC

Plasticizer	Tensile Strength (MPa)	Elongation at Break (%)	Hardness (Shore A)
Butyl cyclohexyl phthalate (BCHP)	Data not available	Data not available	Data not available
DINCH	~15-25	~250-350	~70-85
DEHT	~18-28	~300-400	~75-90
TOTM	~20-30	~250-350	~80-95

Note: The data for alternative plasticizers are compiled from various sources and represent typical ranges in flexible PVC formulations. Actual values can vary depending on the specific formulation and processing conditions.

Migration Behavior

The migration of plasticizers from a polymer matrix is a critical consideration, especially for applications in medical devices and food contact materials.^[4] Migration is influenced by factors such as the type of plasticizer, its concentration, the nature of the contact medium, temperature, and time.

Table 2: Comparative Migration of BCHP and Alternative Plasticizers

Plasticizer	Migration into Food Simulants (e.g., ethanol/water)	Migration into Blood Products
Butyl cyclohexyl phthalate (BCHP)	Data not available	Data not available
DINCH	Lower than DEHP in some studies. [5]	Lower than DEHP. [6]
DEHT	Lower than DEHP. [7]	Lower than DEHP. [7]
TOTM	Significantly lower than DEHP. [8] [9]	Significantly lower than DEHP. [8] [10]

Toxicological Profile

The toxicological profiles of plasticizers are of paramount importance due to potential human exposure. Concerns about endocrine-disrupting effects have been a major driver for the development of phthalate alternatives.

Table 3: Comparative Toxicological Data for BCHP and Alternative Plasticizers

Plasticizer	Acute Toxicity (Oral LD50, rat)	Genotoxicity	Reproductive/ Developmental Toxicity	Endocrine Disruption
Butyl cyclohexyl phthalate (BCHP)	Data not available	Mutagenic in Ames test (with S9 mix); clastogenic potential.[11][12]	Suspected reproductive toxicant.	Potential endocrine disruptor.[2]
DINCH	> 5000 mg/kg	Generally considered non- genotoxic, though some studies show potential for oxidative DNA damage in vitro. [13]	No significant reproductive or developmental toxicity observed in guideline studies.	Not considered an endocrine disruptor.[13]
DEHT	> 5000 mg/kg	Not genotoxic.	No adverse developmental effects observed in guideline studies.[14]	Not considered to have estrogenic activity.[14]
TOTM	> 5000 mg/kg[15]	Not genotoxic.	No significant reproductive or developmental toxicity observed.	Not considered an endocrine disruptor.[16]

Biodegradability

The environmental fate of plasticizers is another important aspect. Information on the biodegradability of BCHP and its alternatives is limited. Phthalates, in general, are known to be biodegradable under certain environmental conditions.[17][18] DEHP, a related phthalate, has been shown to biodegrade, with half-lives in the range of 13 to 16 hours in some studies.[3][19]

[20] Data on the biodegradability of DINCH, DEHT, and TOTM is not readily available in the reviewed literature.

Experimental Protocols

Tensile Property Testing

Objective: To determine the tensile strength and elongation at break of a plasticized PVC material.

Methodology (based on ASTM D638 / ISO 527-2):

- Specimen Preparation: Prepare dumbbell-shaped specimens from the plasticized PVC sheet according to the dimensions specified in the standard.
- Conditioning: Condition the specimens at a standard temperature and humidity (e.g., $23 \pm 2^\circ\text{C}$ and $50 \pm 5\%$ relative humidity) for a specified period before testing.
- Testing Machine: Use a universal testing machine equipped with grips suitable for holding the specimens.
- Procedure:
 - Measure the width and thickness of the narrow section of each specimen.
 - Mount the specimen in the grips of the testing machine.
 - Apply a tensile load at a constant crosshead speed until the specimen breaks.
 - Record the force and elongation throughout the test.
- Calculations:
 - Tensile Strength: Divide the maximum load by the original cross-sectional area of the specimen.
 - Elongation at Break: Express the increase in length at the point of rupture as a percentage of the original gauge length.

Migration Testing

Objective: To quantify the migration of a plasticizer from a PVC material into a food simulant.

Methodology (based on EU Regulation No. 10/2011):

- Specimen Preparation: Cut a sample of the plasticized PVC material of a known surface area.
- Food Simulant Selection: Choose a food simulant appropriate for the intended application (e.g., 10% ethanol for aqueous foods, 50% ethanol for fatty foods, or olive oil).
- Test Conditions: Select the time and temperature conditions that represent the intended use or accelerated testing conditions.
- Procedure:
 - Immerse the PVC specimen in a known volume of the food simulant in a sealed container.
 - Place the container in an oven or incubator at the selected temperature for the specified duration.
 - After the exposure period, remove the specimen from the simulant.
- Analysis:
 - Determine the concentration of the plasticizer in the food simulant using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
 - Calculate the migration value, typically expressed in mg of plasticizer per kg of food simulant (mg/kg) or mg of plasticizer per dm² of surface area (mg/dm²).

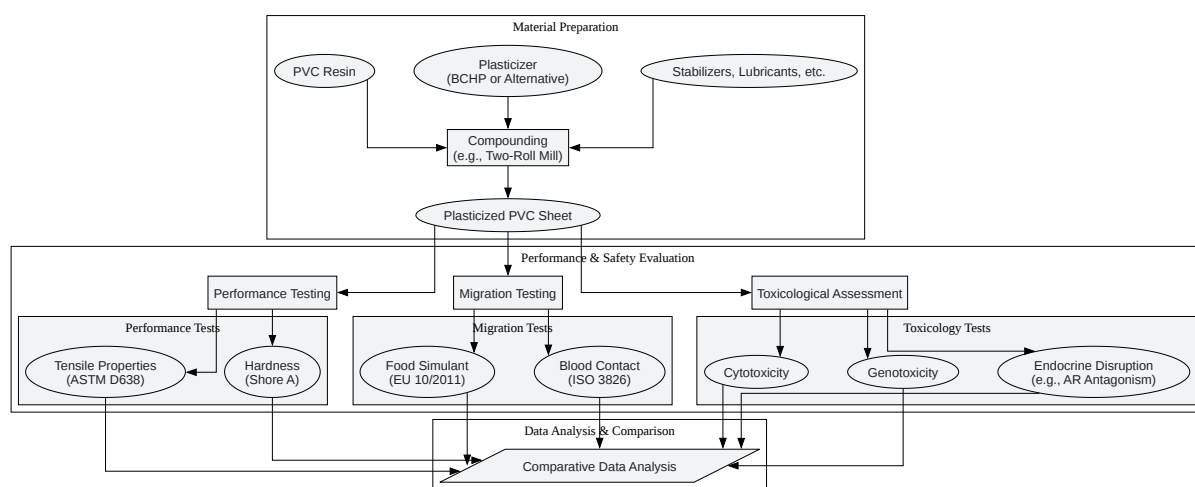
Androgen Receptor (AR) Antagonism Assay

Objective: To assess the potential of a chemical to inhibit the binding of androgens to the androgen receptor.

Methodology (based on OECD Test Guideline 458):

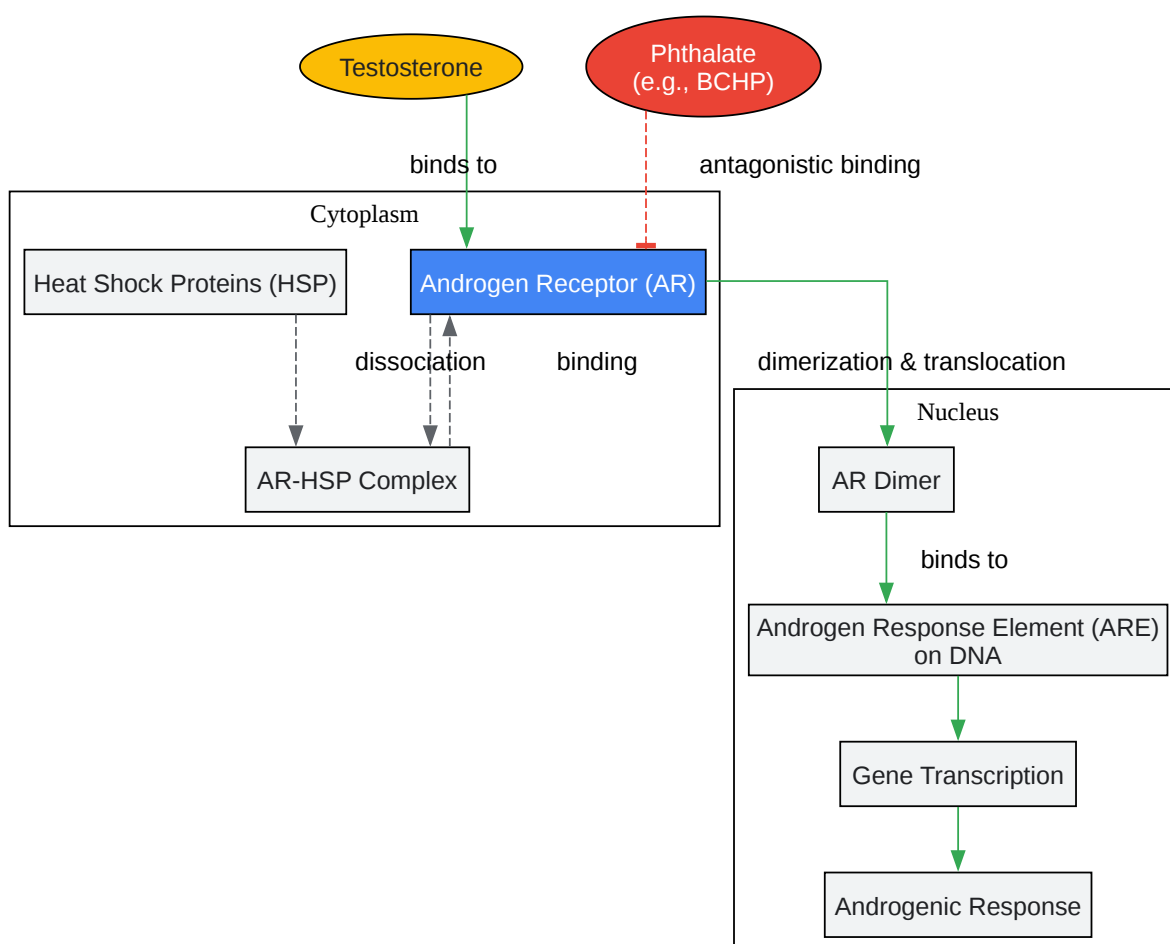
- Cell Line: Use a validated cell line that stably expresses the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element.
- Procedure:
 - Culture the cells in a multi-well plate.
 - Expose the cells to a range of concentrations of the test chemical in the presence of a fixed, sub-maximal concentration of a reference androgen (e.g., testosterone or dihydrotestosterone).
 - Include appropriate controls (vehicle control, reference androgen alone, reference antagonist).
 - Incubate the cells for a specified period (e.g., 24 hours).
- Measurement: Measure the reporter gene activity (e.g., luminescence for luciferase).
- Data Analysis:
 - Calculate the percentage of inhibition of the androgen-induced reporter gene activity for each concentration of the test chemical.
 - Determine the IC₅₀ value (the concentration of the test chemical that causes 50% inhibition).

Visualizations



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Caption: Experimental workflow for comparing plasticizers.



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Caption: Phthalate interference with androgen receptor signaling.

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